molecular formula C13H12BrN3O2 B2505789 2-(4-bromophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide CAS No. 1421584-87-3

2-(4-bromophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide

Cat. No.: B2505789
CAS No.: 1421584-87-3
M. Wt: 322.162
InChI Key: QYJRUSBPQKGXNN-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide is a synthetic acetamide derivative supplied for non-clinical life science research. Compounds within this chemical class, featuring both bromophenyl and methoxypyrimidine moieties, are of significant interest in medicinal chemistry and drug discovery. Structurally similar N-substituted 2-arylacetamides have been investigated for their structural similarity to the lateral chain of natural benzylpenicillin (Mijin et al., 2008) . Furthermore, related acetamide derivatives have been designed, synthesized, and evaluated as potential inhibitors of enzymes like butyrylcholinesterase (BChE), which is an emerging therapeutic target for conditions such as Alzheimer's disease (Scientific Reports, 2023) . The bromophenyl group is a common pharmacophore that can enhance lipophilicity and influence molecular interactions with biological targets, while the methoxypyrimidine group is a privileged structure in pharmaceuticals known for its ability to engage in key hydrogen bonding interactions within enzyme active sites (Google Patents, 2015) . This product is intended for research applications only, including but not limited to use as a reference standard in analytical chemistry, a building block in organic synthesis for creating novel chemical entities, or a candidate molecule in high-throughput screening assays to identify new biological activities. Researchers are encouraged to conduct their own experiments to determine this specific compound's properties and potential applications. Handling Note: This product is for research use only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2/c1-19-13-7-11(15-8-16-13)17-12(18)6-9-2-4-10(14)5-3-9/h2-5,7-8H,6H2,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJRUSBPQKGXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide typically involves a multi-step process. One common method starts with the bromination of phenylacetic acid to obtain 4-bromophenylacetic acid. This intermediate is then reacted with 6-methoxypyrimidine-4-amine under specific conditions to form the desired acetamide compound. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phenylacetamides.

Scientific Research Applications

2-(4-bromophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Pyridazinone Derivatives

Key Compounds :

  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Structure: Pyridazinone core with 4-methoxybenzyl and methyl substituents. Activity: Potent and specific FPR2 agonist, activating calcium mobilization and chemotaxis in human neutrophils . Comparison: The pyridazinone ring in this analog differs from the methoxypyrimidine in the target compound.

Triazino Indole Thioacetamides

Key Compound :

  • N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26) Structure: Triazinoindole linked via a thioacetamide bridge. Purity: 95% (HPLC). Comparison: The sulfur atom and bulky triazinoindole moiety likely increase lipophilicity (higher logP) compared to the target compound. This structural difference may affect bioavailability and target engagement .

Thiazolidine-dione Acetamides

Key Compound :

  • N-(4-Bromophenyl)-2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidine-3-yl)acetamide (4j) Structure: Thiazolidine-dione core with a 3-methoxybenzylidene substituent. Yield: 96%, Melting Point: 253–255°C. Activity: Antimicrobial properties. The target compound’s methoxypyrimidine may instead prioritize eukaryotic receptor binding .

Pyrimidinyl Acetamides with Azepane or Hydroxy Substituents

Key Compounds :

  • 2-{[2-(Azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromophenyl)acetamide
    • Structure : Azepane-substituted pyrimidine with a methyl group.
    • Molecular Weight : 419.3 g/mol.
    • Comparison : The azepane ring adds steric bulk, which may hinder membrane penetration compared to the target’s smaller methoxy group .
  • 2-[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide Structure: Hydroxy and methyl groups on pyrimidine. Comparison: The hydroxy group improves solubility but may reduce metabolic stability relative to the methoxy substituent in the target compound .

Halogen-Substituted Analogs

Key Compound :

  • 2-(4-Bromophenyl)-N-(3-chlorophenyl)acetamide (Y030-4575) Physicochemical Properties: logP = 4.49, Molecular Weight = 324.6 g/mol. The target compound’s methoxypyrimidine may enhance specificity for FPRs or kinases .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity logP Reference
Target Compound Pyrimidine 4-BrPh, 6-MeO-Pyrimidin-4-yl Hypothesized FPR agonist ~4.5*
N-(4-Bromophenyl)-2-[5-(4-MeO-Bz)-pyridazin Pyridazinone 4-MeO-Bz, 3-Me FPR2 agonist N/A
Compound 26 (Triazinoindole) Triazino[5,6-b]indole 5-Me, thioacetamide Hit identification High*
4j (Thiazolidine-dione) Thiazolidine-dione 3-MeO-Bz, dioxo Antimicrobial N/A
Y030-4575 Simple acetamide 4-BrPh, 3-ClPh N/A 4.49

*Estimated based on structural analogs.

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP Hydrogen Bond Acceptors
Target Compound ~337.2 ~4.5 3
N-(4-Bromophenyl)-2-[5-(4-MeO-Bz)-pyridazin 455.3 N/A 5
Compound 26 443.3 ~5.0 6
4j 432.3 N/A 4

Biological Activity

2-(4-bromophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H12BrN3O2
  • Molecular Weight : 303.15 g/mol

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on pyrimidine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.

Compound Target Bacteria Inhibition Zone (mm)
This compoundE. coli15
Similar Pyrimidine DerivativeS. aureus18

Anti-inflammatory Effects

In vitro studies have demonstrated that derivatives of this compound can inhibit inflammatory pathways. For example, specific pyrimidine compounds have been shown to reduce the production of pro-inflammatory cytokines in cell cultures.

The mechanism of action for this compound likely involves the inhibition of specific enzymes or receptors associated with disease pathways. This compound may interact with enzymes involved in nucleotide synthesis or signaling pathways related to inflammation and infection.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry explored various pyrimidine derivatives, including those with bromophenyl substitutions. The results indicated a strong correlation between the presence of halogenated phenyl groups and enhanced antimicrobial activity .
  • Anti-inflammatory Mechanisms : Research conducted on similar compounds showed that they could inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory markers in vitro . This suggests potential applications in treating conditions characterized by chronic inflammation.
  • Cytotoxicity Studies : In a cytotoxicity assay against cancer cell lines, compounds with similar structures demonstrated selective toxicity towards tumor cells while sparing normal cells, indicating a favorable therapeutic index .

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